molecular formula C6H8N2OS B186579 2-Amino-4-methylthiophene-3-carboxamide CAS No. 4651-97-2

2-Amino-4-methylthiophene-3-carboxamide

Cat. No. B186579
CAS RN: 4651-97-2
M. Wt: 156.21 g/mol
InChI Key: AXLIJQRGPVJGSO-UHFFFAOYSA-N
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Description

2-Amino-4-methylthiophene-3-carboxamide is an organic compound with the molecular formula C6H8N2OS . It is a white to cream or pale yellow crystalline powder .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-methylthiophene-3-carboxamide consists of a thiophene ring, which is a five-membered ring with one sulfur atom, substituted with an amino group at the 2nd position and a carboxamide group at the 3rd position .


Physical And Chemical Properties Analysis

2-Amino-4-methylthiophene-3-carboxamide is a white to cream or pale yellow crystalline powder . It has a molecular weight of 156.21 . The melting point ranges from 179.5 to 185.5°C .

Scientific Research Applications

  • Radiosensitizers and Bioreductively Activated Cytotoxins : Compounds similar to 2-Amino-4-methylthiophene-3-carboxamide, like 2-methyl-N-[2-(dimethyl-amino)ethyl]-3-nitrothiophene-5-carboxamide, have been synthesized and evaluated as radiosensitizers and selective cytotoxins. These compounds exhibit radiosensitizing effects in hypoxic mammalian cells and show potential in cancer therapy, although systemic toxicity at higher doses is a concern (Threadgill et al., 1991).

  • Anticonvulsant Activity : Derivatives of 2-aminothiophenes have been synthesized and evaluated for their anticonvulsant activity. Studies involving Schiff bases of these compounds have shown potential as anticonvulsant agents, highlighting their potential application in the treatment of seizures (Kunda et al., 2013).

  • Synthesis of Chiral Linear Carboxamides : Research has been conducted on the synthesis of chiral linear carboxamide derivatives with an incorporated peptide linkage, starting from compounds like nalidixic acid and various amino acids. These studies contribute to the development of new compounds with potential pharmaceutical applications (Khalifa et al., 2014).

  • Synthesis of Biologically Active Azomethine Derivatives : Studies have focused on the synthesis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, indicating their relevance in medical chemistry and pharmaceutical science. These compounds are precursors for biologically active substances, potentially useful in drug development (Chiriapkin et al., 2021).

  • Antimicrobial Activity : Novel 2-aminothiophene derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown efficacy against various bacterial strains, suggesting their potential use in developing new antimicrobial agents (Prasad et al., 2017).

  • Dyeing Polyester Fibers and Biological Activity : Heterocyclic aryl monoazo organic compounds, including derivatives of 2-aminothiophene, have been synthesized and applied for dyeing polyester fabrics. These compounds also exhibited antioxidant, antitumor, and antimicrobial activities, showing their multifunctional potential in textile and biomedical fields (Khalifa et al., 2015).

properties

IUPAC Name

2-amino-4-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-3-2-10-6(8)4(3)5(7)9/h2H,8H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLIJQRGPVJGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303765
Record name 2-amino-4-methylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylthiophene-3-carboxamide

CAS RN

4651-97-2
Record name 4651-97-2
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Record name 4651-97-2
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Record name 2-amino-4-methylthiophene-3-carboxamide
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Record name 4651-97-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
LL Major, TK Smith - Molecular biology international, 2011 - downloads.hindawi.com
… However, the best selectivity index from these TbINO1 differential scanning fluorimetry hits (Table 1) was compound 239, 2amino-4-methylthiophene-3-carboxamide, with a T. brucei …
Number of citations: 16 downloads.hindawi.com
TK Smith, LL Major - Molecular …, 2011 - research-repository.st-andrews.ac …
… However, the best selectivity index from these TbINO1 differential scanning fluorimetry hits (Table 1) was compound 239, 2amino-4-methylthiophene-3-carboxamide, with a T. brucei …
LL Major, TK Smith - 2011 - beta-static.fishersci.com
… However, the best selectivity index from these TbINO1 differential scanning fluorimetry hits (Table 1) was compound 239, 2amino-4-methylthiophene-3-carboxamide, with a T. brucei …
Number of citations: 8 beta-static.fishersci.com
J Matysiak, M Juszczak, MM Karpińska, E Langner… - Molecular …, 2015 - Springer
… A mixture of 2-amino-4-methylthiophene-3-carboxamide (Alfa Aesar) 0.197 g (1.26 mmol) and STB 0.446 g (1.26 mmol) in MeOH (8 mL) was heated to reflux for 3.5 h. The hot mixture …
Number of citations: 13 link.springer.com
MA Gouda, MA Berghot, GE EL-GHANI… - Turkish Journal of …, 2011 - journals.tubitak.gov.tr
… It was found that the reaction of 2-amino-4-methylthiophene-3-carboxamide (21) with aromatic aldehydes gave corresponding thienopyrimidine derivatives 22.…
Number of citations: 20 journals.tubitak.gov.tr
KP Chang - downloads.hindawi.com
Leishmania donovani are the causative agents of visceral leishmaniasis worldwide. Lack of vaccines and emergence of drug resistance warrants the need for improved drug therapy …
Number of citations: 2 downloads.hindawi.com
WC Pan, YC Wang, TJ Li, JQ Liu… - Journal of Heterocyclic …, 2020 - Wiley Online Library
… further study, the 6-(2-methoxybenzyl)-2-(2-methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (3w) was obtained in 83% yield if the 2-amino-4-methylthiophene-3-carboxamide (…
Number of citations: 2 onlinelibrary.wiley.com

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